2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt
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Overview
Description
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is a unique polycarboxylic acid. It has been commercially available for over 15 years and is known for its high purity and light color . This compound is used in various applications due to its nontoxic and biodegradable nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves the reaction of cyclohexene with octanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. The exact reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product to achieve high purity (>97%) and light color. The production process is designed to be efficient and environmentally friendly, ensuring minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt has several scientific research applications:
Biology: The compound’s nontoxic and biodegradable nature makes it suitable for various biological applications.
Medicine: Its unique properties are being explored for potential medical applications.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves its interaction with molecular targets and pathways. The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants in aqueous solutions. This interaction reduces the surface tension of formulations, improving their effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, potassium salt (11): This compound has similar properties but differs in its potassium content.
Cyclocarboxypropyloleic acid, diethanolamine salt: Another similar compound with different functional groups.
Uniqueness
2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is unique due to its high purity, light color, and nontoxic, biodegradable nature. These properties make it an attractive component for various applications, especially in the formulation of soaps and detergents .
Properties
CAS No. |
68227-50-9 |
---|---|
Molecular Formula |
C21H34K2O4 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
WEHLQEBKDGJWEI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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